
Eledoisin
Übersicht
Beschreibung
Eledoisin ist ein Undecapeptid tierischen Ursprungs, das zur Familie der Tachykinin-Neuropeptide gehört. Es wurde erstmals aus den hinteren Speicheldrüsen zweier Weichtierarten isoliert, Eledone muschata und Eledone aldovandi, die zur Ordnung der Kraken (Octopoda) der Kopffüßer (Cephalopoda) gehören . This compound hat die Aminosäuresequenz pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 (qPSKDAFIGLM-NH2), wobei pGlu und q für Pyroglutaminsäure stehen .
Wissenschaftliche Forschungsanwendungen
Receptor Interactions
Eledoisin primarily interacts with neurokinin receptors, which are involved in various physiological processes. Research has identified multiple receptor subtypes that respond differently to this compound:
- SP-E Receptor : this compound exhibits high-affinity binding to this receptor in the cerebral cortex, indicating its role in modulating neurogenic inflammation and pain pathways .
- SP-P and SP-K Receptors : In gastrointestinal tissues, this compound shows binding characteristics that suggest distinct receptor interactions, contributing to our understanding of tachykinin receptor diversity .
These interactions highlight this compound's potential for influencing pain perception and inflammatory responses.
Structural Studies
The conformation of this compound plays a crucial role in its biological activity. Studies utilizing nuclear magnetic resonance spectroscopy have revealed that:
- In aqueous environments, this compound adopts an extended chain conformation.
- In lipid environments, such as dodecylphosphocholine micelles, it transitions to a helical structure, aligning with the behavior of neurokinin-2 selective agonists .
Understanding these conformational dynamics is essential for designing effective analogs and therapeutic agents.
Therapeutic Applications
This compound's vasodilatory properties make it a candidate for various therapeutic applications:
- Vasodilation : As a potent vasodilator, this compound can be utilized in conditions requiring enhanced blood flow. Its efficacy has been demonstrated through studies involving its use in synthetic peptide characterization, where it was shown to influence vascular responses significantly .
- Pain Management : Given its interaction with neurokinin receptors involved in pain pathways, this compound may serve as a basis for developing new analgesics targeting specific receptor subtypes .
Impurity Profiling and Quality Control
In pharmaceutical development, ensuring the purity of peptides like this compound is critical. Advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are employed for impurity profiling:
- The workflow allows for the identification of impurities and quantification of the active pharmaceutical ingredient (API) purity levels. For instance, this compound showed a reported optical purity of 94.7%, with mass spectrometry revealing additional insights into co-eluting impurities .
This rigorous analytical approach is vital for compliance with regulatory standards in peptide therapeutics.
Wirkmechanismus
Target of Action
Eledoisin, an undecapeptide of mollusk origin, primarily targets the Substance-P receptor (NK1R) and the Neuromedin-K receptor (NK3R) . These receptors belong to the G-protein coupled receptor (GPCR) family and play a crucial role in transmitting signals from various peptides to cells .
Mode of Action
This compound interacts with its targets (NK1R and NK3R) as an agonist , meaning it binds to these receptors and activates them . The activation of these receptors triggers a series of intracellular events, leading to various physiological responses .
Biochemical Pathways
The activation of NK1R and NK3R by this compound affects several biochemical pathways. These pathways lead to a wide and complex spectrum of pharmacological and physiological activities such as vasodilation, hypertension, and stimulation of extravascular smooth muscle .
Result of Action
The activation of NK1R and NK3R by this compound leads to various physiological effects. These include vasodilation (widening of blood vessels), hypertension (high blood pressure), and stimulation of extravascular smooth muscle . These effects can influence various body systems, including the cardiovascular system .
Biochemische Analyse
Biochemical Properties
Eledoisin interacts with various enzymes and proteins, particularly the tachykinin receptors . It shares a common amidated carboxypeptide sequence with Substance P, Substance K, neuromidin K, and physalaemin . The invariant “Phe7” residue in this compound is probably required for receptor binding .
Cellular Effects
This compound influences cell function by interacting with specific receptors on the cell surface . It has been shown to cause a variety of hemodynamic changes in the heart and circulation . This compound also stimulates extravascular smooth muscle .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, particularly the tachykinin receptors . It is a potent vasodilator and increases capillary permeability .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, studies have investigated the cardiovascular dynamics of this compound in anesthetized dogs .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Rapid intravenous injections of this compound cause short-lasting hypotension . Doses of 0.0004 and 0.002 µg/kg decreased the mean arterial blood pressure, while higher doses reduced the blood pressure significantly .
Metabolic Pathways
It is known that this compound is a member of the tachykinin family of neuropeptides, which are involved in a variety of physiological processes .
Subcellular Localization
Based on its role as a neuropeptide, it is likely that it is localized in the cytoplasm of cells .
Vorbereitungsmethoden
Synthetische Verfahren und Reaktionsbedingungen
Eledoisin kann durch Festphasensynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess beinhaltet das sequentielle Hinzufügen von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Aminosäuren sind durch spezifische Gruppen geschützt, um unerwünschte Reaktionen zu verhindern. Nachdem die Peptidkette vollständig aufgebaut ist, wird sie vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die großtechnische SPPS, die auf Effizienz und Ausbeute optimiert ist. Der Prozess umfasst strenge Reinigungsschritte, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Eledoisin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann am Methioninrest oxidiert werden, was zur Bildung von Methioninsulfoxid führt.
Reduktion: Reduktionsreaktionen können die Oxidation von Methioninsulfoxid zu Methionin umkehren.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2) wird üblicherweise für Oxidationsreaktionen verwendet.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) werden für Reduktionsreaktionen verwendet.
Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) werden bei Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Methioninsulfoxid.
Reduktion: Methionin.
Substitution: Verschiedene this compound-Analoga mit modifizierten Aminosäuresequenzen.
Vergleich Mit ähnlichen Verbindungen
Eledoisin wird mit anderen Tachykinin-Peptiden verglichen, wie z. B.:
Substanz P: Teilt ähnliche Wirkungen, hat aber eine andere Aminosäuresequenz.
Neurokinin A (NKA): Ein weiteres Tachykinin mit ähnlichen physiologischen Aktivitäten.
Neurokinin B (NKB): Ähnlich wie this compound, aber mit unterschiedlichen Rezeptoraffinitäten.
Kassinin: Ein nicht-säugetierisches Tachykinin mit vergleichbaren Wirkungen.
Physalaemin: Ein weiteres nicht-säugetierisches Tachykinin mit ähnlichen Aktivitäten.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Aminosäuresequenz und seinem Ursprung aus Weichtieren, was es von anderen Tachykininen unterscheidet .
Biologische Aktivität
Eledoisin is a tachykinin peptide originally isolated from the posterior salivary glands of mollusks, specifically Eledone muschata and E. aldovandi. It is known for its diverse biological activities, including vasodilation, stimulation of smooth muscle, and potential roles in neurobiology and antimicrobial activity. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
Pharmacological Properties
This compound exhibits a wide range of pharmacological effects primarily due to its interaction with tachykinin receptors. The following table summarizes key biological activities associated with this compound:
Structural Insights
This compound's structure has been studied using advanced techniques like NMR spectroscopy. It is characterized as an undecapeptide that can adopt different conformations depending on the environment:
- In Aqueous Solutions: this compound tends to exhibit a random coil conformation.
- In Lipid Environments: It transitions to an α-helical structure, which is thought to enhance its receptor binding capabilities .
Case Study 1: this compound in Dry Eye Treatment
A recent study evaluated the efficacy of this compound as a biological tear substitute. The results indicated that this compound significantly improved Schirmer scores (a measure of tear production) compared to other treatments:
- Study Design: Randomized controlled trial involving 3693 patients.
- Findings: this compound was superior in enhancing tear production without increasing adverse effects .
Case Study 2: this compound's Role in Pain Management
Research has shown that this compound can modulate pain pathways through its action on tachykinin receptors. A study demonstrated that this compound administration resulted in reduced pain perception in animal models:
- Methodology: Administration of varying doses of this compound to assess pain response.
- Outcomes: Significant reduction in pain scores compared to control groups .
This compound primarily interacts with tachykinin receptors (particularly NK2 and NK3), leading to various physiological responses. Its mechanism includes:
- Receptor Binding: this compound binds preferentially to specific tachykinin receptors, initiating intracellular signaling cascades.
- Calcium Mobilization: Activation of these receptors typically results in increased intracellular calcium levels, promoting muscle contraction or relaxation depending on the tissue type.
- Neurogenic Effects: this compound's ability to influence neurogenic inflammation suggests it may play a role in chronic pain conditions .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPVIWBPZMVSH-FCKMLYJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N13O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046926 | |
Record name | Eledoisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69-25-0 | |
Record name | Eledoisin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eledoisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.